molecular formula C10H13ClN2O2 B11788192 Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11788192
M. Wt: 228.67 g/mol
InChI Key: BFXFUPYSLLRNMU-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 5-position, an allyl group at the 1-position, a chlorine atom at the 4-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

    Chlorination: The next step involves the chlorination of the pyrazole ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Allylation: The final step is the allylation of the nitrogen atom at the 1-position. This can be accomplished using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogenation catalysts for reduction.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Substitution: Formation of 4-substituted derivatives.

    Oxidation: Formation of epoxides or alcohols.

    Hydrolysis: Formation of 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring and the functional groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with different substituents at the 1 and 3 positions.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.

    1-Allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl group at the 1-position and the ester group at the 5-position distinguishes it from other pyrazole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 4-chloro-5-methyl-2-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3

InChI Key

BFXFUPYSLLRNMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1CC=C)C)Cl

Origin of Product

United States

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